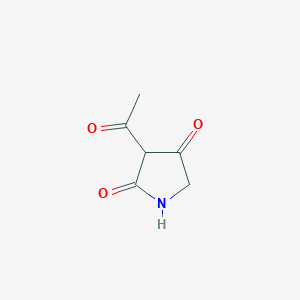

3-Acetylpyrrolidine-2,4-dione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-acetylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h5H,2H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEZSONORPLPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408633 | |

| Record name | 2,4-Pyrrolidinedione, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-57-4 | |

| Record name | 2,4-Pyrrolidinedione, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Tautomerism Studies of 3 Acetylpyrrolidine 2,4 Dione

Fundamental Tautomeric Forms and Equilibrium Dynamics

As a β,β'-tricarbonyl system, 3-acetylpyrrolidine-2,4-dione can exist in several tautomeric forms in equilibrium. beilstein-journals.org Theoretical studies, supported by experimental evidence, have identified five principal tautomers. These arise from the migration of a proton between the oxygen and nitrogen atoms of the carbonyl groups and the central carbon of the acetyl group. researchgate.net

Keto-Enol Tautomerism within the β-Tricarbonyl System

The core of the tautomerism in this compound lies in the principles of keto-enol tautomerism. A ketone or aldehyde is typically in equilibrium with its enol form, which contains a hydroxyl group bonded to a carbon-carbon double bond. masterorganicchemistry.com For most simple ketones, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.com However, in 1,3-dicarbonyl systems, the enol form can be significantly stabilized through conjugation and intramolecular hydrogen bonding, shifting the equilibrium. solubilityofthings.comencyclopedia.pub In the case of this compound, the presence of three carbonyl groups provides multiple sites for enolization, leading to a complex equilibrium.

The equilibrium between these tautomeric forms is dynamic and can be influenced by several factors, including the solvent, temperature, and the nature of substituents on the pyrrolidine (B122466) ring. univ-poitiers.frresearchgate.net The interconversion between some tautomeric pairs is rapid, while the transformation between other sets of tautomers can be much slower. southampton.ac.uk

Exploration of 'Internal' and 'External' Enolic Tautomers

The various enolic forms of this compound can be categorized as 'internal' or 'external' tautomers. This classification is based on which carbonyl group is involved in the enolization.

Internal Enols: These tautomers are formed when the enolization occurs within the pyrrolidine-2,4-dione (B1332186) ring itself. This involves the tautomerization of one of the ring carbonyls (at position 2 or 4) to a hydroxyl group, with the formation of a double bond within the ring.

External Enols: These tautomers arise from the enolization of the acetyl group at the 3-position. In this case, the acetyl C=O double bond is converted to a C=C(OH) single bond, creating an exocyclic double bond.

Stereochemical Aspects: Z/E Isomerism and π-Diastereomers

The presence of carbon-carbon double bonds in the enolic tautomers introduces the possibility of geometric isomerism, specifically Z/E isomerism. This arises from the restricted rotation around the double bond, leading to different spatial arrangements of the substituents. libretexts.org

For the external enol forms of this compound, the double bond is exocyclic to the pyrrolidine ring. The substituents on this double bond can be arranged in either a Z (zusammen, together) or E (entgegen, opposite) configuration. The relative stability of the Z and E isomers is influenced by steric hindrance and the potential for intramolecular hydrogen bonding. In many β-dicarbonyl compounds, the Z-enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring. researchgate.net

The interconversion between E and Z isomers can occur through rotation around the C-C single bond adjacent to the double bond or via protonation-deprotonation steps. researchgate.net The existence of these stereoisomers further complicates the tautomeric equilibrium of this compound.

Spectroscopic Investigations of Tautomeric Equilibria

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying tautomeric equilibria as they can provide quantitative information about the different forms present in solution. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Identification

NMR spectroscopy is highly effective for analyzing tautomeric mixtures because the different tautomers, being distinct chemical species, will generally give rise to separate sets of signals in the NMR spectrum, provided the rate of interconversion between them is slow on the NMR timescale. thermofisher.com By integrating the signals corresponding to each tautomer, their relative concentrations and the equilibrium constant (Keq) can be determined. researchgate.net

The chemical shifts of protons and carbons are sensitive to their local electronic environment, which differs significantly between the keto and various enol forms. encyclopedia.pub For instance, the presence of enolic hydroxyl protons, vinylic protons, and changes in the chemical shifts of the acetyl methyl group and the methylene (B1212753) protons in the pyrrolidine ring can all be used to identify and quantify the different tautomers. researchgate.netencyclopedia.pub

Proton NMR (¹H NMR) is a primary technique for investigating the tautomerism of this compound. The spectrum of a sample will typically show distinct signals for each tautomer present in a significant amount.

Key diagnostic signals in the ¹H NMR spectrum include:

Enolic Protons (-OH): These protons are highly characteristic and typically appear as broad singlets in the downfield region of the spectrum, often between 10 and 16 ppm, especially when involved in intramolecular hydrogen bonding.

Methylene Protons (-CH2-): The protons of the CH2 group in the pyrrolidine ring will have different chemical shifts and multiplicities depending on the tautomeric form. In the keto form, they are adjacent to a carbonyl group, while in the enol forms, their electronic environment is altered by the presence of a C=C double bond.

Acetyl Methyl Protons (-CH3): The chemical shift of the acetyl methyl protons is also sensitive to the tautomeric state. In the enol forms, a change in the electron density at the adjacent carbon results in a different chemical shift compared to the keto form. researchgate.net

NH Proton: The proton on the nitrogen atom will also exhibit a chemical shift that is dependent on the tautomeric form and its involvement in hydrogen bonding.

The following table provides expected ¹H NMR chemical shift ranges for the major tautomeric forms of this compound based on general principles and data from analogous compounds. The exact values can vary depending on the solvent and temperature.

| Proton | Expected Chemical Shift (δ, ppm) in Keto Form | Expected Chemical Shift (δ, ppm) in Enol Forms | Notes |

| Enolic -OH | N/A | 10.0 - 16.0 | Signal is often broad and its position is concentration and solvent dependent. |

| Ring -NH | ~8.0 - 9.0 | ~7.0 - 11.0 | Chemical shift and broadening depend on the specific tautomer and solvent. |

| Ring -CH2- | ~3.0 - 4.0 | ~2.5 - 3.8 | The electronic environment changes significantly upon enolization of the ring. |

| Acetyl -CH3 | ~2.2 - 2.6 | ~1.9 - 2.4 | Generally shifted upfield in the enol form compared to the keto form. |

This table is representative and based on general NMR principles and data for similar compounds.

By carefully analyzing the number of signals, their chemical shifts, their integration values, and their coupling patterns, a detailed picture of the tautomeric equilibrium of this compound in solution can be constructed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy is a powerful technique for investigating the tautomeric equilibrium of this compound in solution. The presence of multiple tautomers is evidenced by the appearance of more than the expected number of signals in the spectrum, with major and minor sets of resonances corresponding to the different forms present. journals.co.za The chemical shifts of the carbon atoms, particularly the three carbonyl carbons (C2, C4, and the acetyl C=O), are highly sensitive to their electronic environment and thus serve as diagnostic markers for each tautomer. journals.co.zabeilstein-journals.org

In solution, this compound primarily exists as two main pairs of rapidly interconverting enol forms. mdpi.comtandfonline.com This equilibrium can be influenced by the solvent; for instance, in a hydrogen-bond accepting solvent like DMSO, significant peak broadening for the acetyl group carbons may be observed due to tautomerism. beilstein-journals.orgnih.gov Conversely, in a solvent like CDCl₃, sharp peaks for the acetyl group have been observed at approximately 29.21 ppm (–CH₃) and 194.61 ppm (C=O). beilstein-journals.orgnih.gov

General principles from studies on related 3-acylpyrrolidine-2,4-diones indicate that enolized carbonyl carbons resonate at a higher field (lower δ value) compared to free ketone or amide carbonyls. journals.co.za Furthermore, carbonyl carbons involved in intramolecular hydrogen bonding are deshielded and appear at a lower field (higher δ value). journals.co.za The carbonyl carbons of aldehydes and ketones typically resonate in the 190 to 215 ppm range. libretexts.org

Table 1: Representative ¹³C NMR Chemical Shift Data for this compound Tautomers

| Carbon Atom | Tautomeric Form | Expected Chemical Shift (ppm) | Notes |

| Acetyl -CH₃ | All | ~29 | Can show broadening in certain solvents. beilstein-journals.orgnih.gov |

| Acetyl C=O | All | 194 - 205 | Position is sensitive to conjugation and H-bonding. |

| C2 (Amide C=O) | Keto/Enol | 170 - 180 | Shift depends on H-bonding and enolization at C4. journals.co.za |

| C4 (Keto C=O) | Keto/Enol | 190 - 200 | Shift depends on whether it is in keto or enol form. |

| C3 | All | ~100-110 | Typically shows a signal in the region for sp² carbons in enol forms. journals.co.za |

Infrared (IR) Spectroscopy for Carbonyl and Hydroxyl Vibrational Modes

Infrared (IR) spectroscopy provides key insights into the functional groups present in this compound, confirming the existence of the tautomeric system. The spectrum is characterized by distinct absorption bands for the carbonyl (C=O) and hydroxyl (O-H) groups. ucdavis.edu The carbonyl region of the spectrum is particularly informative. Instead of a single C=O stretching band, a series of complex absorptions is typically observed between 1550 cm⁻¹ and 1750 cm⁻¹, which is indicative of the multiple, distinct carbonyl environments within the tautomeric mixture. libretexts.org

The position of a carbonyl absorption is influenced by several factors. For instance, conjugation with a double bond, as seen in the enol forms, lowers the stretching frequency. libretexts.org Conversely, the inclusion of a carbonyl group within a five-membered ring, as is the case for the pyrrolidine-2,4-dione core, tends to raise the stretching frequency. libretexts.orgmsu.edu

The presence of the enol tautomers is definitively confirmed by a broad absorption band in the region of 3400–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the enolic hydroxyl group. msu.edu The broadness of this peak is a result of intramolecular hydrogen bonding.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Significance |

| Enolic O-H | Stretch, broad | 3400 - 3600 | Confirms the presence of enol tautomers. msu.edu |

| C-H | Stretch | 2850 - 3100 | Represents sp³ and sp² hybridized C-H bonds. libretexts.org |

| C=O (Amide, Ketone, Enone) | Stretch | 1550 - 1750 | Multiple bands indicate different carbonyl environments in the tautomeric mixture. libretexts.org |

| C=C (Enol) | Stretch | 1640 - 1680 | Indicates the double bond character in the enol forms. libretexts.org |

Mass Spectrometry for Molecular Confirmation of Tautomers

Mass spectrometry (MS) is employed to confirm the molecular formula and weight of this compound. While tautomers have the same molecular weight and are generally not distinguishable by MS alone, the technique provides unambiguous confirmation of the compound's elemental composition (C₆H₇NO₃) and monoisotopic mass (141.04259 Da). uni.lu

High-resolution mass spectrometry (HRMS) can yield precise mass-to-charge (m/z) values for the molecular ion, often observed as adducts such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. uni.lu

Analysis of the fragmentation pattern can also offer structural clues. For related β-dicarbonyl compounds, a common fragmentation pathway involves the cleavage of the bond between the ring and the side chain. le.ac.uk In the case of this compound, this would correspond to the cleavage of the C3-acetyl bond, which would be expected to produce a highly stable acylium ion (CH₃CO⁺) with an m/z of 43. This fragment is a characteristic indicator of the acetyl group's presence.

Table 3: Predicted Mass Spectrometry Data for this compound

| Species | Formula | Predicted m/z | Notes |

| [M+H]⁺ | [C₆H₈NO₃]⁺ | 142.0499 | Protonated molecular ion, commonly seen in ESI+. uni.lu |

| [M+Na]⁺ | [C₆H₇NNaO₃]⁺ | 164.0318 | Sodiated molecular ion. uni.lu |

| [M-H]⁻ | [C₆H₆NO₃]⁻ | 140.0353 | Deprotonated molecular ion, commonly seen in ESI-. uni.lu |

| Acylium Ion | [C₂H₃O]⁺ | 43.0184 | Characteristic fragment from cleavage of the acetyl group. le.ac.uk |

Solid-State Structural Analysis

X-Ray Crystallographic Determination of Preferred Tautomeric Forms

X-ray crystallography provides the most definitive evidence for the structural conformation of this compound in the solid state. Unlike in solution where a dynamic equilibrium exists, a molecule in a crystal lattice adopts a single, energetically preferred conformation.

Studies on closely related 3-acylpyrrolidine-2,4-diones have consistently shown that these compounds crystallize as one of the enol tautomers. tandfonline.comresearchgate.net The specific tautomer that is favored is stabilized by the formation of a strong, six-membered intramolecular hydrogen bond. researchgate.net This hydrogen bond typically forms between the enolic hydroxyl group (at either C4 or the acetyl oxygen) and a neighboring carbonyl oxygen, creating a planar, resonance-stabilized ring system. researchgate.net

For instance, crystallographic analysis of derivatives has confirmed that a hydrogen bond between the enol hydroxyl and a carbonyl oxygen is the favored arrangement, which locks the molecule into a specific enolic form in the crystal lattice. researchgate.net This intramolecular hydrogen bonding is a dominant factor in the stabilization of the preferred solid-state structure.

Table 4: Summary of X-Ray Crystallography Findings for 3-Acylpyrrolidine-2,4-dione Systems

| Structural Feature | Observation | Implication |

| Tautomeric Form | Exists as a single enol tautomer in the solid state. tandfonline.comresearchgate.net | Demonstrates a strong energetic preference for one tautomer over others in the crystalline form. |

| Intramolecular H-Bonding | A strong hydrogen bond forms a planar, six-membered ring. researchgate.net | This interaction is the key stabilizing force determining the solid-state conformation. |

| Conformation | The molecule adopts a specific, locked conformation. | Provides precise bond lengths and angles for the stable tautomer. |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 3-Acetylpyrrolidine-2,4-dione

The synthesis of the this compound core structure, a key feature of tetramic acid derivatives, can be achieved through various strategic approaches. These methods often involve the formation of the pyrrolidine-2,4-dione (B1332186) ring system followed by or concurrent with the introduction of the 3-acetyl group.

Classic methodologies for synthesizing pyrrolidine-2,4-diones often serve as the foundation for producing 3-acetylated derivatives. A prominent example is the Lacey-Dieckmann condensation. researchgate.net This intramolecular condensation is a powerful tool for forming the five-membered ring of the pyrrolidine-2,4-dione. The general approach involves the cyclization of an appropriate N-substituted amino acid ester with a β-keto ester. While the original Lacey method focused on the synthesis of tenuazonic acid, the principles can be adapted for this compound by utilizing precursors that will yield the desired acetyl group at the C-3 position. researchgate.net

The synthesis of pyrrolidine-2,4-diones can be initiated from α-amino acid esters, which undergo condensation with ethoxycarbonylacetic acid, followed by a Dieckmann cyclization, and finally hydrolysis and decarboxylation to yield the core ring structure. rsc.org Subsequent acylation at the C-3 position with an acetylating agent can then furnish this compound.

Modern synthetic strategies often focus on improving efficiency, yield, and substrate scope. While a specific "Jones Method" for this compound was not prominently detailed in the search results, contemporary methods often employ multicomponent reactions. For instance, a three-component reaction involving an aromatic aldehyde, aniline (B41778), and ethyl 2,4-dioxovalerate in glacial acetic acid can produce substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones. beilstein-journals.orgjst-ud.vn These compounds are closely related structurally and can serve as precursors to the target molecule.

Another modern approach involves the acylation of pre-formed pyrrolidine-2,4-diones. rsc.org This can be achieved using acid chlorides in the presence of a Lewis acid, such as boron trifluoride-diethyl etherate. This protocol has been shown to be efficient for introducing various acyl groups at the C-3 position. rsc.org

The formation of the pyrrolidine-2,4-dione ring is a critical step, and various cyclization strategies exist. One common method is the intramolecular condensation of a β-keto amide. researchgate.net For example, a precursor derived from an L-isoleucine methyl ester can undergo an intramolecular Lacey-Dieckmann condensation to form the desired ring system. researchgate.net

Another strategy involves the reaction of N-substituted glycine (B1666218) esters with aroyl acetates to synthesize 3-[(α-hydroxy-substituted)benzylidene]pyrrolidine-2,4-dione derivatives. researchgate.net While not directly yielding the 3-acetyl derivative, this highlights the versatility of using substituted precursors for cyclization.

The Dakin-West reaction is another relevant transformation that can lead to the formation of a five-membered nitrogen-containing ring with simultaneous acylation. google.com This reaction allows for the cyclization of a suitable precursor to form the pyrrolidine (B122466) ring with acetylation at specific positions. google.com

Intramolecular condensation reactions, such as the Dieckmann condensation, are pivotal in the synthesis of this compound. researchgate.netrsc.org These reactions typically proceed through the formation of an enolate from a dicarbonyl compound, which then attacks an ester carbonyl within the same molecule to form a cyclic β-keto ester. libretexts.org Subsequent hydrolysis and decarboxylation yield the desired cyclic ketone.

In the context of this compound synthesis, an appropriate acyclic precursor containing both an amide and an ester functionality, along with the necessary carbon framework for the acetyl group, would undergo base-mediated intramolecular cyclization. The regioselectivity of the enolate formation is crucial in determining the final product. For molecules with multiple potential enolization sites, the reaction conditions can be tuned to favor the formation of the desired five-membered ring over other possibilities. libretexts.orgstackexchange.com The stability of the resulting ring system, with five- and six-membered rings being thermodynamically preferred, also plays a significant role in directing the outcome of the intramolecular condensation. libretexts.org

Cyclization Reactions from Precursors

Synthesis of Derivatives and Analogues of this compound

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogues. These modifications are often pursued to explore and modulate the biological activities of the parent compound.

A primary method for creating derivatives is through substitution at the nitrogen atom of the pyrrolidine ring. This can be achieved by starting with a primary amino acid, which is then N-substituted before the cyclization to form the pyrrolidine-2,4-dione ring. For instance, L-proline (pyrrolidine-2-carboxylic acid) can be N-substituted using reagents like benzyl (B1604629) chloride or tosyl chloride under basic conditions. nih.gov The resulting N-substituted proline can then be further elaborated to introduce the acetyl group and form the dione (B5365651) ring.

Alternatively, the N-substitution can be performed on a pre-existing pyrrolidine-2,4-dione ring, although this is less commonly described. The choice of the N-substituent can significantly influence the properties of the resulting molecule. Electron-donating or electron-withdrawing groups on an N-aroyl substituent, for example, can affect the reactivity of the pyrrolidine ring. acs.org

The synthesis of N-aryl pyrrolidine-2,5-dione derivatives has been accomplished through the reaction of maleic anhydride (B1165640) with aromatic amines. nih.gov This reaction leads to the opening of the anhydride ring, followed by cyclization to form the N-substituted succinimide (B58015) ring. A similar strategy could be envisioned for the synthesis of N-substituted 3-acetylpyrrolidine-2,4-diones by using appropriately substituted starting materials.

Functionalization at the C-3 Position

The acetyl group at the C-3 position is a key site for a variety of chemical transformations, including the formation of oxime ethers and hydroxylaminoethylidene derivatives. These modifications can significantly alter the biological and chemical properties of the parent molecule.

Oxime Ether Formation: The reaction of this compound derivatives with alkyloxyamine hydrochlorides leads to the formation of oxime ethers. This synthesis typically results in a mixture of (Z)- and (E)-isomers. researchgate.net For instance, a series of 1-(substituted phenyl)-3-[α-(alkyloxyimino)-benzylidene]pyrrolidine-2,4-dione derivatives were synthesized through this method. researchgate.net The formation of these oxime ethers introduces new functional groups that can influence the molecule's interaction with biological targets. Research has shown that pyrazole (B372694) oxime ethers, for example, exhibit notable insecticidal activities. sioc-journal.cn

Hydroxylaminoethylidene Derivatives: The reaction of 3-(1-(hydroxylamino)ethylidene)pyrrolidine-2,4-diones with other reagents can yield various derivatives. For example, these compounds can be reacted with (E)-methyl-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate to synthesize β-methoxyacrylate derivatives containing the pyrrolidine-2,4-dione moiety. researchgate.net These transformations highlight the utility of the C-3 position for creating complex molecular architectures.

Functionalization at the C-4 Position

The C-4 position of the pyrrolidine-2,4-dione ring, which exists in equilibrium with its enol form, provides another avenue for structural diversification. Acylation and aroylation are common strategies to introduce new substituents at this position.

Acyl Group Introduction: The C-4 position can be acylated to introduce various acyl groups. This transformation is crucial for building more complex molecules. For instance, the acylation of malonate anions can be a step in the construction of functionalized tetramic acids derived from a 3-acetyl pyrrolidine-2,4-dione heterocycle.

Aroyl Group Introduction: Aroylation, the introduction of an aroyl group, at the C-4 position can be achieved under specific reaction conditions. Studies on N-acylpyrroles have demonstrated that the choice of base can chemoselectively direct either an anionic Fries rearrangement or C-H functionalization of toluene (B28343) to yield aryl benzyl ketones, which is a form of aroylation. rsc.org This highlights the potential for selective aroylation of the pyrrolidine-2,4-dione ring system.

Mannich Base Condensation Methods

The Mannich reaction is a three-component condensation that forms a carbon-carbon bond and is instrumental in synthesizing nitrogen-containing compounds. nih.govorganic-chemistry.org This reaction involves an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine, resulting in a β-amino ketone known as a Mannich base. nih.gov

In the context of pyrrolidine-2,4-diones, Mannich base condensation has been utilized to synthesize various derivatives. researchgate.netresearchgate.net For example, this method was employed to create derivatives that were subsequently evaluated for larvicidal activities. researchgate.net The reaction conditions for these condensations are often mild, leading to high yields of the desired products. researchgate.netresearchgate.net The resulting Mannich bases are valuable intermediates for the synthesis of a wide range of medicinally important molecules. nih.govnih.gov

Grignard Reactions in Derivatization

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds, making them highly valuable in organic synthesis. libretexts.org The reaction typically involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. leah4sci.commasterorganicchemistry.com

In the derivatization of pyrrolidine systems, Grignard reagents have been used to transform ester functionalities into methyl ketones. For instance, N-substituted-2-(carbomethoxy)pyrrolidines can be reacted with methyl magnesium iodide to produce N-substituted-2-acetylpyrrolidines in excellent yields. nih.gov This protocol involves the preparation of the Grignard reagent from magnesium turnings and methyl iodide, followed by its reaction with the pyrrolidine derivative. nih.gov While Grignard reagents are highly reactive towards aldehydes, ketones, and esters, they are generally not compatible with carboxylic acids or alcohols. masterorganicchemistry.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that contains substantial portions of all the initial reactants. nih.govtcichemicals.com This approach is atom-economical and reduces the number of synthetic steps, making it an attractive methodology in drug discovery and combinatorial chemistry. tcichemicals.com

Several named MCRs, such as the Strecker, Hantzsch, Biginelli, and Ugi reactions, have become fundamental in organic synthesis. tcichemicals.com In the synthesis of pyrrolidine derivatives, MCRs have been employed to create complex heterocyclic scaffolds. For example, a three-component reaction of ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline has been used to prepare 4-acetyl-3-hydroxy-3-pyrroline-2-ones. beilstein-journals.org These reactions can be sequenced with other transformations to build molecular diversity. nih.gov The development of novel MCRs continues to be an active area of research, enabling the construction of diverse and complex molecules. researchgate.netcsic.es

Advanced Synthetic Techniques and Reaction Conditions

The evolution of synthetic chemistry has led to the development of more efficient and environmentally friendly techniques. One such method is the grindstone method, which offers a solvent-free approach to chemical reactions.

Grindstone Method in Pyrrolidine-2,4-dione Synthesis

The grindstone method, also known as mechanochemistry or solid-state synthesis, involves the use of mechanical force, often through grinding with a mortar and pestle, to initiate and drive chemical reactions. chowgules.ac.in This technique can lead to faster reaction times, higher yields, and improved selectivity compared to traditional solvent-based methods. chowgules.ac.in

This solvent-free approach has been successfully applied to the synthesis of pyrrolidine-2,4-dione derivatives. researchgate.netresearchgate.net For instance, the Mannich base condensation to produce these derivatives has been carried out using the grindstone method, resulting in high yields under mild conditions. researchgate.netresearchgate.net This method has also been utilized in the synthesis of pyrazolidine-3,5-dione (B2422599) derivatives, where a tyrosinase-catalyzed reaction achieved a 96% yield without solvent, compared to a 45% yield in a conventional solvent-based method. plos.org The grindstone technique represents a green and efficient alternative for the synthesis of various heterocyclic compounds. chowgules.ac.in

Solvent-Free Reaction Conditions

The move towards green chemistry has popularized synthetic methods that minimize or eliminate the use of volatile and often hazardous organic solvents. Solvent-free, or solid-state, reactions offer benefits such as reduced pollution, lower costs, and often simpler work-up procedures. For heterocyclic systems like pyrrolidinediones, these approaches can be highly effective.

One notable solvent-free method involves the rearrangement of 3-substituted coumarins to form pyrrolidine-2,5-diones at room temperature. mdpi.com Although this produces a related 2,5-dione isomer, the principle demonstrates the feasibility of forming complex heterocyclic structures without a solvent medium. For instance, the reaction of 3-substituted coumarins with reagents like hydroxylamine (B1172632) can yield 1-hydroxy-pyrrolidine-2,5-dione derivatives, including structures analogous to the 3-acetyl motif. mdpi.com Another relevant solvent-free approach is the use of silica (B1680970) gel as a mediator for thermal reactions. This technique has been successfully applied to the synthesis of diketopiperazines, which share a heterocyclic peptide-like core, by mediating deprotection and intramolecular condensation steps without the need for a bulk solvent. cuni.cz

These methodologies highlight a clear trend towards environmentally benign synthetic pathways that can be adapted for the construction of pyrrolidinedione skeletons.

| Reaction Type | Starting Materials | Resulting Product Core | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Rearrangement | 3-Substituted Coumarins, Hydroxylamine | 1-Hydroxypyrrolidine-2,5-dione | Room Temperature, Solvent-Free | Efficient formation of a pyrrolidinedione ring system without solvent. | mdpi.com |

| Deprotection & Cyclization | Boc-protected Dipeptides/Tripeptides | Diketopiperazines, Quinazolines | Thermal, Silica Gel Mediated | Silica gel facilitates intramolecular condensation in the absence of a solvent. | cuni.cz |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. The technique relies on the efficient heating of polar molecules and reagents by microwave irradiation.

The synthesis of five-membered nitrogen heterocycles, including pyrrole (B145914) and pyrrolidine derivatives, is well-suited to microwave assistance. nih.gov For example, the synthesis of polysubstituted pyrroles has been achieved by reacting 1,3-dicarbonyl compounds (a structure inherent to the 3-acetyl-2,4-dione tautomer) with other reagents under microwave irradiation for as little as 30 minutes. nih.gov Similarly, the Knoevenagel condensation, a key reaction for forming C-C bonds in structures like 5-arylidene-thiazolidine-2,4-diones, can be significantly accelerated using microwaves. farmaciajournal.com This approach often involves irradiating a mixture of the heterocyclic core, an aldehyde, and a catalyst, drastically reducing reaction times from hours to minutes. farmaciajournal.comrasayanjournal.co.in These established protocols for related heterocyclic systems provide a strong basis for developing rapid and efficient microwave-assisted syntheses of this compound and its derivatives.

| Target Heterocycle | Reaction Type | Reaction Time | Power/Temp | Advantage Over Conventional Method | Reference |

|---|---|---|---|---|---|

| Thiazolidin-2,4-diones | Knoevenagel Condensation | 10-15 min | 130-150 W | Significant reduction in reaction time and improved yields. | farmaciajournal.com |

| Polyfunctionalized Pyrroles | Regioselective Cyclization | 30 min | 100 °C | Provides a mild, quick, and simple route to complex pyrroles. | nih.gov |

| Benzocoumarins | Enaminone Cyclization | 5 min | Full Power | Extremely rapid synthesis compared to hours of refluxing. | mdpi.com |

Challenges and Innovations in Synthetic Pathways

The synthesis of complex molecules like this compound is often accompanied by challenges related to selectivity and stereocontrol. The presence of multiple reactive sites and potential stereocenters requires carefully designed synthetic strategies.

Chemoselectivity in Dione Transformations

Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar groups. The this compound structure contains three carbonyl groups (one acetyl and two ring ketones), making it a prime candidate for chemoselectivity challenges. The reactivity of these groups is heavily influenced by tautomerism. Theoretical studies have shown that this compound exists as a mixture of several tautomers, with specific enol forms being particularly stable. researchgate.net The preferential stability of one tautomer over others dictates the nucleophilic or electrophilic character of different atoms in the molecule, thereby guiding the outcome of a reaction.

A practical example of chemoselectivity is the selective reduction of one carbonyl group. In the synthesis of a related 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, researchers investigated the reduction of the C4-ketone to a hydroxyl group. analis.com.my They found that while a simple reducing agent like sodium borohydride (B1222165) (NaBH₄) was not very selective, the addition of certain Lewis acidic metal chlorides, such as ZnCl₂, could chelate to the dione system and direct the hydride attack to a specific carbonyl, achieving high stereoselectivity and chemoselectivity. analis.com.my This chelation-controlled approach is a key strategy for overcoming selectivity challenges in multifunctional molecules. Furthermore, intramolecular cyclizations, such as the Claisen-like condensation that can form the pyrrolidine-2,4-dione ring, are inherently chemoselective, proceeding via a specific pathway determined by the structure of the acyclic precursor. pnas.org

Control of Stereochemistry in Pyrrolidine Ring Formation

The pyrrolidine ring can contain multiple stereocenters, and controlling their three-dimensional arrangement is crucial, as different stereoisomers can have vastly different biological activities. nih.gov A major challenge in synthesis is to produce a single, desired stereoisomer rather than a mixture.

A powerful and widely used strategy for controlling stereochemistry is the "chiral pool" approach, which uses readily available, enantiomerically pure starting materials. Natural amino acids, such as L-proline or L-leucine, are common chiral precursors for pyrrolidine synthesis. mdpi.com For example, the synthesis of (S)-5-isobutylpyrrolidine-2,4-dione utilizes L-leucine methyl ester as the starting material. The inherent chirality of the amino acid directs the formation of the pyrrolidine ring, ensuring the final product has the desired S-configuration, provided that mild reaction conditions are used to prevent racemization. vulcanchem.com

Another key aspect is controlling the relative stereochemistry during reactions on a pre-formed ring. As seen in the stereoselective reduction of a pyrrolidine-2,4-dione derivative, the choice of reagents can determine the stereochemical outcome. The use of NaBH₄ in conjunction with specific metal salts like MgCl₂ or ZnCl₂ was shown to produce predominantly one diastereomer of the resulting alcohol, demonstrating excellent stereochemical control. analis.com.my These innovative approaches, combining chiral precursors with stereodirecting reagents, are essential for the asymmetric synthesis of complex pyrrolidine derivatives.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical properties of molecules like 3-Acetylpyrrolidine-2,4-dione. Various computational methods, from first-principles ab initio techniques to more computationally economical semi-empirical approaches, have been applied to understand its characteristics.

Ab Initio Calculations (e.g., Hartree-Fock, MP2)

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, offer a rigorous approach to studying molecular systems. For this compound, ab initio methods at the Hartree-Fock (HF) level, utilizing both 6-31G and 6-31G** basis sets, have been performed to analyze its various tautomeric forms. researchgate.net To account for electron correlation effects, which are neglected in the HF approximation, Møller-Plesset perturbation theory of the second order (MP2) with the 6-31G** basis set has also been applied through single-point energy calculations. researchgate.net

These calculations were conducted on five potential tautomers of the compound (designated as 1a, 1b, 1c, 1d, and 1e) to determine their geometric and energetic properties. The Hartree-Fock method provides a foundational understanding of the electronic structure, while the MP2 calculations offer a more refined energetic picture by incorporating a degree of electron correlation. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used tool in computational chemistry for studying the electronic structure of molecules. nih.govresearchgate.net It offers a balance between accuracy and computational cost, often providing results comparable to more demanding ab initio methods. DFT calculations determine the electronic energy based on the molecule's electron density. researchgate.net

While specific DFT studies focusing solely on this compound are not extensively documented in the reviewed literature, the methodology is frequently applied to similar heterocyclic systems. For instance, DFT has been used to investigate the tautomerism and reaction mechanisms of substituted 1,4,5-trisubstituted pyrrolidine-2,3-diones. nih.gov Such studies typically employ hybrid functionals, like B3LYP, combined with various basis sets to calculate molecular geometries, energies, and spectroscopic properties, providing insights into reaction pathways and product selectivity. nih.govresearchgate.net For this compound, DFT would be a suitable method to further investigate its tautomeric landscape, vibrational frequencies, and reactivity descriptors.

Semi-Empirical Methods (e.g., AM1, PM3, MNDO)

Semi-empirical methods simplify Hartree-Fock theory by using parameters derived from experimental data to approximate certain integrals, making them computationally much faster than ab initio or DFT methods. uni-muenchen.de Common methods include Austin Model 1 (AM1), Parametric Model number 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO). uni-muenchen.de These methods are particularly useful for large molecules or for preliminary explorations of potential energy surfaces.

Although specific AM1, PM3, or MNDO calculations for this compound were not found in the primary literature reviewed, these methods have been successfully applied to study the tautomeric geometries of closely related compounds, such as 3-acetyl tetramic acid and 3-acetyl tetronic acid. researchgate.netrsc.org In those studies, AM1 and PM3 were found to provide satisfactory models of the behavior of these species, demonstrating their utility in understanding the tautomerism of β-dicarbonyl systems within five-membered rings. researchgate.netrsc.org

Energetic Analysis of Tautomeric Forms

Due to the presence of both keto and potential enol functionalities, this compound can exist in several tautomeric forms. pearson.commdpi.com The study of the relative energies of these tautomers and the barriers to their interconversion is crucial for understanding the compound's stability and reactivity.

Relative Stability Determination of Tautomers

Computational studies have been instrumental in determining the relative stabilities of the different tautomers of this compound. Ab initio calculations have been performed on five possible tautomers. The relative energies calculated at different levels of theory provide a clear picture of the energetic hierarchy of these isomers. researchgate.net

The results from both HF/6-31G** and the more accurate MP2/6-31G//HF/6-31G calculations consistently show that tautomer 1d is the most stable form. researchgate.net This finding is reported to be in good agreement with experimental results. researchgate.net The stability of this particular enol form can be attributed to the formation of a conjugated system and a strong intramolecular hydrogen bond.

| Tautomer | HF/6-31G | HF/6-31G | MP2/6-31G//HF/6-31G** |

|---|---|---|---|

| 1a | 1.55 | 1.67 | 3.81 |

| 1b | 1.61 | 2.01 | 4.27 |

| 1c | 4.01 | 3.58 | 1.15 |

| 1d | 0.00 | 0.00 | 0.00 |

| 1e | 10.73 | 10.51 | 10.12 |

Data sourced from Ganjali, M. R., et al. (2004). researchgate.net

Interconversion Pathways and Activation Barriers

The interconversion between tautomers involves the transfer of a proton and a shift of double bonds. The pathways for these transformations and the associated activation energy barriers determine the rate at which equilibrium is established. While the relative stabilities indicate which tautomer will predominate at equilibrium, the activation barriers reveal whether the interconversion is fast or slow on an observational timescale. researchgate.net

Reaction Mechanism Elucidation

Elucidating the mechanism of a chemical reaction involves a detailed, step-by-step examination of the transformation process. arxiv.orgrsc.org This is often achieved through computational methods that map the energetic landscape of the reaction.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. umn.eduresearchgate.net By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. umn.eduresearchgate.netemory.edu This provides a theoretical framework for understanding reaction feasibility and pathways. emory.edunih.gov

For this compound, specific PES mapping studies are not available in the published literature. Such studies would be crucial for understanding its reactivity, including identifying the most likely pathways for its formation or subsequent transformations. Without these maps, any discussion of its reaction mechanisms would be purely speculative.

Kinetic vs. Thermodynamic Selectivity in Transformations

Many chemical reactions can yield more than one product. The distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.orgdalalinstitute.comlibretexts.org

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest, meaning it has the lowest activation energy. These reactions are typically irreversible and often conducted at lower temperatures. wikipedia.orglibretexts.orgprinceton.edu

Thermodynamic Control: Under thermodynamic control, the major product is the most stable one, even if it forms more slowly. These reactions are typically reversible, allowing the initial products to equilibrate to the most stable outcome, and are often favored by higher temperatures. wikipedia.orglibretexts.orgprinceton.edu

Research on the synthesis of certain pyrrolidine-2,3-dione (B1313883) derivatives has indicated that kinetic selectivity can be more significant than thermodynamic selectivity in forming the main products. beilstein-journals.org However, specific studies detailing the kinetic versus thermodynamic selectivity in transformations involving this compound are absent from the scientific record. rsc.org

Molecular Modeling for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a powerful tool used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or nucleic acid. nih.govmdpi.comthesciencein.org This is of particular interest in drug discovery and medicinal chemistry.

Molecular Docking Studies on Biological Targets

Molecular docking simulations place a ligand into the binding site of a target and evaluate the feasibility of the binding. nih.govmdpi.com While derivatives of pyrrolidine-2,4-dione (B1332186) have been the subject of such studies for various biological targets, including enzymes and receptors, specific docking studies for this compound are not documented. nih.govresearchgate.netacs.orgjst.go.jpnih.gov

Identification of Binding Pockets and Key Residues

Successful docking studies identify the specific binding pocket on the target protein where the ligand sits. nih.gov They also pinpoint the key amino acid residues that form crucial interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions. nih.gov This information is vital for understanding the basis of molecular recognition and for designing more potent and selective molecules. For this compound, this level of detail is not available.

Analysis of Binding Energies and Interaction Types

A key output of molecular docking is the calculation of binding energy, which estimates the strength of the interaction between the ligand and the target. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. Analysis of the types of interactions provides qualitative insights into the binding mode. Due to the lack of specific docking studies for this compound, no data on its binding energies or interaction types with any biological target can be presented.

Exploration of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

The unique structural features of pyrrolidine (B122466) derivatives make them attractive candidates for the design of enzyme inhibitors. Research has been conducted to evaluate their potential against a range of enzymatic targets.

Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-Glucosidase, α-Amylase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes mellitus. By slowing down the digestion of carbohydrates, these inhibitors can help to control postprandial hyperglycemia. researchgate.netnih.gov

Studies on N-substituted-acetylpyrrolidine derivatives have demonstrated their potential as inhibitors of these enzymes. Specifically, N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine have been synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase. nih.govnih.govresearchgate.netmui.ac.ir Both compounds showed notable inhibitory potential, particularly against α-glucosidase. nih.govnih.govresearchgate.netmui.ac.ir

| Compound | Target Enzyme | IC50 Value (mM) |

| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | 0.52 ± 0.02 nih.govnih.govresearchgate.netmui.ac.ir |

| N-(tosyl)-2-acetylpyrrolidine | α-Glucosidase | 1.64 ± 0.08 nih.govnih.govresearchgate.netmui.ac.ir |

| N-(benzyl)-2-acetylpyrrolidine | α-Amylase | - |

| N-(tosyl)-2-acetylpyrrolidine | α-Amylase | - |

Data sourced from studies on N-acetylpyrrolidine derivatives.

Kinetic studies have been performed to understand the mechanism by which these acetylpyrrolidine derivatives inhibit α-glucosidase and α-amylase. The analysis of Lineweaver-Burk and Dixon plots revealed that both N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine function as mixed-type inhibitors against both enzymes. nih.govnih.govresearchgate.netmui.ac.ir This mode of inhibition indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Further kinetic analysis provided insights into the binding preferences of these inhibitors. The inhibition constants, Ki (for binding to the free enzyme) and Ki' (for binding to the enzyme-substrate complex), were determined. For both N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine, the Ki value was found to be lower than the Ki' value for both α-glucosidase and α-amylase. nih.govnih.govresearchgate.net This suggests that the compounds have a higher binding affinity for the free enzyme compared to the enzyme-substrate complex. nih.govnih.govresearchgate.net

| Compound | Target Enzyme | Inhibition Type | Binding Preference |

| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | Mixed nih.govnih.govresearchgate.netmui.ac.ir | Free Enzyme > Enzyme-Substrate Complex nih.govnih.govresearchgate.net |

| N-(tosyl)-2-acetylpyrrolidine | α-Glucosidase | Mixed nih.govnih.govresearchgate.netmui.ac.ir | Free Enzyme > Enzyme-Substrate Complex nih.govnih.govresearchgate.net |

| N-(benzyl)-2-acetylpyrrolidine | α-Amylase | Mixed nih.govnih.govresearchgate.netmui.ac.ir | Free Enzyme > Enzyme-Substrate Complex nih.govnih.govresearchgate.net |

| N-(tosyl)-2-acetylpyrrolidine | α-Amylase | Mixed nih.govnih.govresearchgate.netmui.ac.ir | Free Enzyme > Enzyme-Substrate Complex nih.govnih.govresearchgate.net |

Data based on studies of N-acetylpyrrolidine derivatives.

Kinetic Analyses of Enzyme Inhibition (e.g., Mixed-Type Inhibition)

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Research

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are another class of oral antihyperglycemic agents. The pyrrolidine ring is a key structural feature in several potent and selective DPP-4 inhibitors. nih.govmui.ac.ird-nb.info For instance, the compound 1-[[(3-hydroxy-1-adamantyl) amino] acetyl]-2-cyano-(S)-pyrrolidine is a known DPP-4 inhibitor used in the management of type 2 diabetes. nih.govmui.ac.ir Research in this area has led to the discovery of various isoindoline (B1297411) class DPP-IV inhibitors, highlighting the importance of the pyrrolidine scaffold in the design of such therapeutic agents. d-nb.info While direct studies on 3-acetylpyrrolidine-2,4-dione as a DPP-4 inhibitor are not extensively documented, the established activity of related pyrrolidine structures suggests a potential area for future investigation.

Investigations into Other Enzyme Inhibitory Potentials

The therapeutic potential of pyrrolidine-based compounds extends to other enzyme targets. Derivatives of the pyrrolidine scaffold have been investigated for their inhibitory effects on several other enzymes.

Acetylcholinesterase: Oxopyrrolidine derivatives have been explored as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease. nih.gov

GSK-3, DHFR, TS, Farnesyltransferase: While direct inhibitory studies of this compound on Glycogen Synthase Kinase-3 (GSK-3), Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), and Farnesyltransferase are not prominent in the reviewed literature, the broader class of pyrrolidine-containing molecules has been investigated for such activities. The versatility of the pyrrolidine ring makes it a valuable component in the design of inhibitors for a wide range of enzymes.

Antimicrobial Activity Research

In addition to enzyme inhibition, derivatives of pyrrolidine-2,4-dione (B1332186) have been evaluated for their antimicrobial properties.

Strobilurin derivatives that incorporate a pyrrolidine-2,4-dione moiety have demonstrated fungicidal activity against various plant pathogens, including Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. nih.govmui.ac.ir Furthermore, certain tetramic acid derivatives containing a 3-(1-hydroxyethylidene)pyrrolidine-2,4-dione structure have been synthesized and shown to possess herbicidal and antifungal activities. researchgate.net Thiazolidine-2,4-dione derivatives have also been synthesized and tested, showing antimicrobial activity, particularly against Gram-positive bacteria. nih.gov These findings underscore the potential of the pyrrolidine-2,4-dione scaffold as a basis for the development of new antimicrobial agents.

Antibacterial Activity

Derivatives of pyrrolidine-2,4-dione have demonstrated notable antibacterial properties. For instance, some pyrrolidine-2,3-dione (B1313883) scaffolds have shown potent anti-biofilm capabilities against Staphylococcus aureus, a significant Gram-positive bacterium. nih.gov These compounds have exhibited the potential to work synergistically with existing antibiotics, suggesting a role as antimicrobial adjuvants. nih.gov The antibacterial efficacy of certain pyrrolidine-dione derivatives is influenced by their chemical structure, with specific substitutions on the pyrrolidine ring enhancing their activity. rsc.org While some tetramic acids show increased toxicity when complexed with metals, for others, this chelation attenuates their bactericidal effects. pnas.org

Antifungal Activity

The pyrrolidine-2,4-dione moiety is a key feature in many compounds exhibiting fungicidal properties against various plant pathogenic fungi. researchgate.net

Against Rhizoctonia solani : Derivatives of 3-acetyl pyrrolidine-2,4-dione have been synthesized and evaluated for their fungicidal activity against Rhizoctonia solani. researchgate.net Research has shown that certain 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which contain a related structural motif, display excellent antifungal activity against R. solani, with some compounds showing efficacy superior to commercial fungicides. nih.gov

Against Botrytis cinerea : Several derivatives containing the pyrrolidine-2,4-dione structure have been tested for their inhibitory effects on Botrytis cinerea, a fungus responsible for gray mold in many plant species. researchgate.netmdpi.com Studies on related compounds have demonstrated that their antifungal activity is dependent on the chemical substituents on the molecule. mdpi.commdpi.com For example, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have shown significant antifungal activities against various Botrytis cinerea strains. frontiersin.org

Against Fusarium graminearum : The antifungal potential of pyrrolidine-2,4-dione derivatives extends to Fusarium graminearum, a major agricultural pathogen. researchgate.net Research has indicated that many of these compounds exhibit significant biological activities against this fungus. researchgate.net Other studies have also explored various compounds for their ability to inhibit the growth of F. graminearum and reduce mycotoxin production. d-nb.infomdpi.com

Table 1: Antifungal Activity of Pyrrolidine-2,4-dione Derivatives and Related Compounds

| Fungus | Compound Type | Observation | Reference(s) |

|---|---|---|---|

| Rhizoctonia solani | 3-acetyl pyrrolidine-2,4-dione derivatives | Fungicidal activity | researchgate.net |

| Botrytis cinerea | Pyrrolidine-2,4-dione derivatives | Inhibitory activity | researchgate.net |

| Fusarium graminearum | Pyrrolidine-2,4-dione derivatives | Striking biological activities | researchgate.net |

Insecticidal Activity

Research has been conducted on the larvicidal effects of pyrrolidine-2,4-dione derivatives against the mosquito species Culex quinquefasciatus. nih.gov A study synthesized a series of these derivatives and found that their structure, which includes the pyrrolidine-2,4-dione core with substituted amines, contributed to their larvicidal and toxic effects. nih.gov Some of the tested compounds exhibited notable activity against the second instar larvae of Culex quinquefasciatus. nih.govresearchgate.net For example, two specific derivatives, labeled 1e and 1f in the study, were found to be particularly active, with LD50 values of 26.06 µg/mL and 26.89 µg/mL, respectively. researchgate.net

**Table 2: Larvicidal Activity of Pyrrolidine-2,4-dione Derivatives against *Culex quinquefasciatus***

| Compound | LD50 (µg/mL) | Reference |

|---|---|---|

| Derivative 1e | 26.06 | researchgate.net |

| Derivative 1f | 26.89 | researchgate.net |

| Permethrin (Control) | 26.14 | researchgate.net |

Metal Chelation and Biological Relevance

Chelation of Metal Cations by the Pyrrolidine-2,4-dione Heterocycle

The 3-acetyl-pyrrolidine-2,4-dione heterocycle, a characteristic feature of many naturally occurring tetramic acids, is known to efficiently chelate a variety of metal cations, including iron. pnas.org This chelation generally occurs through the formation of a six-membered ring that includes the metal cation, the amide carbonyl group, and a hydroxyl group. researchgate.net The ability of this heterocyclic system to bind with metal ions is a significant aspect of its chemical behavior. pnas.org

Influence of Metal Binding on Bioactivity

The role of metal binding in the biological activity of tetramic acids, including those with the 3-acetyl-pyrrolidine-2,4-dione structure, is complex and can vary between different compounds. pnas.org For some tetramic acids, the formation of a metal complex leads to an increase in their toxicity. pnas.org In contrast, for other compounds in this class, the chelation of a metal ion results in an attenuation of their toxic effects. pnas.org This disparity highlights that the influence of metal binding on bioactivity is not uniform and depends on the specific molecular structure of the tetramic acid and the metal ion involved.

Siderophore-like Activity and Iron Solubilization Mechanisms

Iron is a crucial element for the growth and pathogenesis of many bacteria. pnas.org However, under physiological conditions, iron has poor solubility. pnas.org To overcome this, many bacteria produce siderophores, which are small molecules that chelate iron, making it available for the bacteria to absorb. pnas.orgfrontiersin.org The 3-acetyl-pyrrolidine-2,4-dione moiety, found in some tetramic acids, has the ability to bind iron with high affinity. pnas.org This has led to investigations into the potential siderophore-like activity of these compounds. pnas.org The process of iron acquisition mediated by siderophores involves the secretion of these chelators, which then bind to ferric ions in the environment. nih.gov The resulting iron-siderophore complex is then recognized by specific receptors on the bacterial cell surface and transported into the cell. nih.gov

Quorum Sensing Interference Research

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. cam.ac.uk This signaling is mediated by small molecules called autoinducers, such as N-acylhomoserine lactones (AHLs) in Gram-negative bacteria. pnas.orgnih.gov The disruption of QS, known as quorum quenching, is a promising strategy to control bacterial pathogenicity without exerting selective pressure for antibiotic resistance. nih.govarxiv.org

The this compound moiety is a core structure found in tetramic acids, which can be formed from the degradation of certain AHLs. pnas.org For instance, N-(3-oxododecanoyl)-L-homoserine lactone, a QS molecule in Pseudomonas aeruginosa, can degrade into a tetramic acid derivative, 3-(1-hydroxydecylidene)-5-(2-hydroxyethyl)pyrrolidine-2,4-dione. pnas.org This degradation product has been shown to possess antibacterial properties, suggesting a dual role for the original AHL as both a signaling molecule and a precursor to an antibacterial agent. pnas.org The 3-acetyl-pyrrolidine-2,4-dione heterocycle is known to chelate various metal cations, a property that may contribute to its bactericidal activity. pnas.org

Research into derivatives of pyrrolidine-2,4-dione has revealed their potential as quorum sensing inhibitors. Strobilurin derivatives that contain the pyrrolidine-2,4-dione moiety have demonstrated fungicidal activity against various pathogens. nih.gov The interference with QS pathways can reduce the production of virulence factors and biofilm formation, thereby mitigating the pathogenicity of bacteria like P. aeruginosa. pnas.orgfrontiersin.org

Interactive Data Table: Quorum Sensing Interference Activity

| Compound/Derivative | Target Organism/System | Observed Effect | Reference |

|---|---|---|---|

| 3-(1-hydroxydecylidene)-5-(2-hydroxyethyl)pyrrolidine-2,4-dione | Pseudomonas aeruginosa | Antibacterial activity | pnas.org |

| Strobilurin derivatives containing pyrrolidine-2,4-dione | Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum | Fungicidal activity | nih.govmui.ac.ir |

Free Radical Scavenging Activity Studies

Free radicals are highly reactive molecules that can cause oxidative damage to cells, contributing to various diseases. arxiv.org Antioxidants are compounds that can neutralize free radicals, and there is significant interest in identifying new synthetic and natural antioxidants. arxiv.org

Derivatives of N-acetylpyrrolidine have been investigated for their free radical scavenging properties. In one study, N-(benzyl)-2-acetylpyrrolidine (4a) and N-(tosyl)-2-acetylpyrrolidine (4b) were synthesized and evaluated for their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govresearchgate.net Both compounds exhibited free radical scavenging activity, with compound 4a showing higher potential than 4b. nih.govmui.ac.irresearchgate.net

The study highlights that the benzyl-substituted derivative was a more effective radical scavenger than the tosyl-substituted one, suggesting that the nature of the substituent on the pyrrolidine ring plays a crucial role in this activity. nih.gov

Interactive Data Table: Free Radical Scavenging Activity

| Compound | Assay | IC50 Value (mM) | Reference |

|---|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine (4a) | DPPH | 1.01 ± 0.010 | nih.govmui.ac.irresearchgate.net |

| N-(tosyl)-2-acetylpyrrolidine (4b) | DPPH | 1.82 ± 0.048 | nih.govmui.ac.irresearchgate.net |

Investigation of Antiproliferative Effects on Cancer Cell Lines (In Vitro Studies)

The search for new anticancer agents is a major focus of medicinal chemistry, and various heterocyclic compounds are being explored for their potential to inhibit cancer cell growth. ekb.eg The pyrrolidine scaffold is a versatile structural motif found in many biologically active compounds. nih.gov

Derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines. For example, a series of chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione were tested for their cytotoxicity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. ekb.eg The results indicated that these compounds were generally more effective against the MCF-7 cell line. ekb.eg

In another study, novel thiazolidine-2,4-dione-acridine hybrids were synthesized and showed antiproliferative activity. mdpi.com Compounds with electron-withdrawing groups and those in their hydrochloride salt forms often demonstrated higher potency. mdpi.com Specifically, certain derivatives showed notable efficacy against HeLa (cervical cancer), HCT116 (colon cancer), and PATU (pancreatic cancer) cell lines. mdpi.com

Furthermore, some pyrrolidine-based chalcones have been evaluated for their cytotoxic effects on non-small cell lung cancer (A549) and normal bronchial epithelial (BEAS-2B) cell lines. acs.org Interestingly, some of these compounds showed better cytotoxic activity against the A549 cancer cells than the standard chemotherapeutic drug cisplatin, while having no harmful effects on the normal BEAS-2B cells at the determined effective concentrations. acs.org

Interactive Data Table: In Vitro Antiproliferative Activity

| Compound/Derivative Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione | MCF-7 (Breast Cancer) | Generally effective | ekb.eg |

| Chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione | HepG2 (Liver Cancer) | Less effective than against MCF-7 | ekb.eg |

| Thiazolidine-2,4-dione-acridine hybrid (7f) | HeLa (Cervical Cancer) | 6.20 ± 1.30 µM | mdpi.com |

| Thiazolidine-2,4-dione-acridine hybrid (7f·2HCl) | HeLa (Cervical Cancer) | 6.90 ± 0.20 µM | mdpi.com |

| Thiazolidine-2,4-dione-acridine hybrid (7f) | HCT116 (Colon Cancer) | 8.80 ± 3.70 µM | mdpi.com |

| Thiazolidine-2,4-dione-acridine hybrid (12f·2HCl) | HCT116 (Colon Cancer) | 4.98 ± 2.90 µM | mdpi.com |

| Thiazolidine-2,4-dione-acridine hybrid (7f·2HCl) | PATU (Pancreatic Cancer) | 9.82 ± 1.92 µM | mdpi.com |

| Pyrrolidine-based chalcone (B49325) (Compound 5) | A549 (Lung Cancer) | 82.20 µM | acs.org |

| Pyrrolidine-based chalcone (Compound 8) | A549 (Lung Cancer) | 59.96 µM | acs.org |

Applications As a Key Intermediate in Chemical Synthesis and Materials Science

Role as a Building Block for Complex Heterocyclic Systems

The pyrrolidine-2,4-dione (B1332186) core is a key structural motif found in natural tetramic acids, which are known for their diverse biological activities, including antitumor, antiviral, insecticidal, and fungicidal properties. researchgate.net The reactivity of the 3-acetyl group and the dione (B5365651) structure allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of more complex heterocyclic compounds.

Research has demonstrated the synthesis of various derivatives by modifying the 3-acetylpyrrolidine-2,4-dione structure. For instance, it has been used to create novel 3-(1-hydroxyethylidene)-5-substituted-pyrrolidine-2,4-dione derivatives. researchgate.net These synthetic pathways often involve reactions at the acetyl group or the nitrogen of the pyrrolidine (B122466) ring, leading to a diverse array of functionalized molecules. One study reported the synthesis of β-methoxyacrylate derivatives containing the pyrrolidine-2,4-dione moiety, which exhibited fungicidal activity. researchgate.net

The versatility of the pyrrolidine scaffold is further highlighted by its use in the asymmetric synthesis of other pyrrolidine derivatives that can have up to four stereogenic centers. grafiati.com This is particularly important in medicinal chemistry, where specific stereoisomers of a compound often exhibit desired biological activity. The ability to use this compound and its relatives as building blocks facilitates the exploration of new chemical entities with potential therapeutic applications. ugent.benih.gov

Development of New Synthetic Reagents and Catalysts

The inherent reactivity of this compound and its derivatives makes them suitable for the development of new synthetic reagents and organocatalysts. Chiral pyrrolidines, in particular, have become prominent as organocatalysts, capable of promoting various chemical transformations in an enantioselective manner. mdpi.com

While direct research on this compound as a catalyst is not extensively documented in the provided results, the broader class of pyrrolidine derivatives is well-established in this role. For example, prolinamides, which share the core pyrrolidine structure, have been developed as organocatalysts for reactions like the conjugate addition of aldehydes to ketones. mdpi.com The development of new pyrrolidine-based organocatalysts often involves modifying the pyrrolidine ring with various functional groups to fine-tune their catalytic activity and selectivity. mdpi.com The potential for derivatizing this compound suggests its utility as a precursor for creating novel catalysts for a range of organic reactions, including cycloadditions and cascade reactions. ugent.be

Recent advancements in photoredox catalysis have also shown the potential for cleaving C–N bonds in unstrained pyrrolidines, a process that can be facilitated by Lewis acids. acs.org This opens up new synthetic pathways where pyrrolidine-containing molecules can be transformed into other valuable structures like aziridines and γ-lactones. acs.org

Investigation of its Function as a Costabilizer in Polymer Systems (e.g., Poly(vinyl chloride))

A significant application of this compound derivatives is in the field of polymer science, specifically as costabilizers for poly(vinyl chloride) (PVC). PVC is known for its poor thermal stability, undergoing dehydrochlorination at elevated temperatures, which leads to discoloration and degradation of its mechanical properties. dokumen.pub To counteract this, thermal stabilizers are added, and organic costabilizers are often used in conjunction with primary metal-based stabilizers to enhance performance.

Research has specifically investigated N-phenyl-3-acetylpyrrolidine-2,4-dione (NPPD) as a novel costabilizer for PVC. researchgate.netresearchgate.net Studies have shown that combinations of costabilizers, including NPPD, can significantly improve the thermal stability of PVC. researchgate.net For instance, a formulation containing Uracil, sodium phenyl phosphinate (SPP), and NPPD resulted in a thermal stability induction time of up to 50 minutes. researchgate.net An even greater induction time of over 80 minutes was achieved with a combination of Borax, SPP, and NPPD. researchgate.net

The mechanism of stabilization by pyrimidinedione derivatives, which are structurally related to pyrrolidine-2,4-diones, is thought to involve the replacement of labile chlorine atoms on the PVC chain through an N-alkylation reaction, which halts the propagation of polyene sequences that cause discoloration. nih.gov The interactions between N-phenyl-3-acetylpyrrolidine-2,4-dione and a model compound for PVC have been studied to elucidate the stabilization mechanism, suggesting that it involves concerted reactions with metal complexes. researchgate.net The use of such organic costabilizers is part of a broader effort to move towards heavy-metal-free stabilizer systems for PVC. researchgate.net

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Derivates with Enhanced Biological or Material Properties

The core structure of 3-acetylpyrrolidine-2,4-dione is a prime candidate for derivatization to enhance or modify its inherent biological activities. The pyrrolidine-2,4-dione (B1332186) ring system is a known pharmacophore present in compounds with a wide array of biological effects, including antifungal, herbicidal, antiviral, and antitumor properties. researchgate.nettandfonline.com Future research will focus on strategic modifications at various positions of the pyrrolidine (B122466) ring to optimize these activities.

Substitutions at the N1, C3, and C5 positions of the pyrrolidine ring are key opportunities for creating novel analogues with improved potency and target specificity. tandfonline.com For instance, research has demonstrated that introducing specific pharmacophores, such as hydrazine (B178648) and diphenyl ether moieties, can yield derivatives with potent antifungal activity against plant pathogens like Rhizoctonia solani. researchgate.netrsc.org One such derivative, compound 4h (from a study on hydrazine and diphenyl ether derivatives), exhibited significantly better in vitro efficacy against R. solani than the commercial fungicide boscalid. rsc.org Similarly, the synthesis of 5-substituted derivatives has led to compounds with notable herbicidal activity against weeds like Echinochloa crusgalli. researchgate.net

The development of hybrid molecules, which combine the pyrrolidine-2,4-dione scaffold with other known bioactive fragments, is a promising trend. frontiersin.orgmdpi.com This approach aims to create multifunctional compounds that can target multiple biological pathways, which is particularly relevant for complex diseases like cancer and diabetes. tandfonline.commdpi.com For example, creating hybrids of pyrrolidine-2,5-diones and pyrazoline has resulted in compounds with potent antitumor effects. tandfonline.com Another avenue involves modifying the 3-acetyl group to create derivatives with altered costabilising properties for materials like poly(vinyl chloride) (PVC).

Table 1: Examples of this compound Derivatives and Their Enhanced Properties

| Derivative Class | Modification | Enhanced Property | Research Finding | Citation |

| Hydrazine/Diphenyl Ether Hybrids | Addition of hydrazine and diphenyl ether pharmacophores | Antifungal Activity | Compound 4h showed an EC50 value of 0.39 µg/mL against Rhizoctonia solani, superior to the commercial fungicide boscalid. | rsc.org |

| 5-Substituted Derivatives | Substitution at the C5 position | Herbicidal Activity | Compounds 6f and 6j exhibited excellent inhibitory activity against the stalk of Echinochloa crusgalli. | researchgate.net |

| N-phenyl Derivatives | Substitution of the 3-acetyl with C=N-phenyl | Material Properties | Altered interaction with metal stabilizers in PVC, affecting its costabilisation performance. | |

| Pyrrolidine-2,5-dione Hybrids | Hybridization with pyrazoline | Anticancer Activity | Resulting compounds showed sub-micromolar antiproliferative effects on various cancer cell lines. | tandfonline.com |

Advanced Mechanistic Studies of Biological Interactions

While the biological activities of pyrrolidine-2,4-dione derivatives are well-documented, a deeper understanding of their mechanisms of action at the molecular level is a critical future research direction. Such studies are essential for rational drug design and for optimizing the therapeutic or agrochemical potential of these compounds.

A significant area of investigation is the metal-chelating ability of the this compound heterocycle. pnas.org This scaffold can efficiently bind various metal cations, including iron (Fe³⁺). pnas.orgnih.gov Since iron is crucial for bacterial pathogenesis, the ability of these compounds to sequester it suggests a potential mechanism for their antibacterial activity, possibly acting as siderophores. pnas.orgnih.gov However, the precise role of metal binding in bioactivity is complex and can vary; in some cases, the metal complex is more toxic, while in others, chelation reduces toxicity. pnas.org Future studies will need to clarify these relationships and investigate the coordination chemistry with biologically relevant metals like Fe(III) and Ga(III) to understand the structural basis of this activity. nih.gov

Furthermore, some tetramic acids derived from bacterial quorum-sensing molecules have been found to act as bactericidal agents, suggesting they may function as an interference strategy against competing bacteria. pnas.org The mechanism could involve membrane disruption or other forms of cytotoxicity. pnas.org Advanced biophysical techniques, such as solution-state NMR, can be employed to study the conformational dynamics of these molecules and their interactions with biological targets like proteins or membranes. nih.gov

Computational modeling and detailed mechanistic studies of reaction pathways are also vital. researchgate.netuw.edu.pl For example, investigations into the costabilising action of N-phenyl-3-acetyl pyrrolidine-2,4-dione in PVC have used spectroscopic methods to reveal two distinct modes of action: one involving the formation of a metal complex with zinc stearate (B1226849) and another facilitated by the release of zinc chloride. Such detailed mechanistic work provides a foundation for designing better industrial materials.

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes for tetramic acids and their derivatives often rely on harsh conditions and hazardous reagents. acs.org A key future direction is the development of environmentally friendly, efficient, and sustainable synthetic methods in line with the principles of green chemistry.